molecular formula C10H11BrN2O3 B1309730 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 329208-83-5

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No. B1309730
M. Wt: 287.11 g/mol
InChI Key: RXPOHZXDNWKYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including nitration, bromation, and condensation reactions. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was achieved using Bisphenol A as a starting material, followed by nitration and bromation, yielding an 83.1% total yield after purification by repeated crystallization . Similarly, a Schiff base compound was synthesized through a green grinding method, which is a solvent-free mechanochemical approach, indicating the potential for environmentally friendly synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single crystal X-ray diffraction. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system with specific lattice parameters . X-ray diffraction was also used to determine the monoclinic crystal structure of a Schiff base compound . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the reaction of a chloro-N-phenacylpyridinium salt with potassium cyanate resulted in the unexpected formation of an oxazole ring, demonstrating the potential for complex reactions involving nitrogen-containing heterocycles . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as nitro and bromo substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. The Schiff base compound exhibited urease inhibitory activity, which could be relevant for medical and agricultural applications . The fluorescent ATRP initiator's efficiency in polymerizations of acrylates suggests potential applications in polymer chemistry . These properties are influenced by the molecular structure and the nature of substituents on the aromatic rings.

Scientific Research Applications

Molecular Properties and Vibrational Mode Analysis

One significant application of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide in scientific research involves its molecular properties and vibrational mode analysis. A study conducted by Viana et al. (2016) focused on determining the molecular properties and interpreting the vibrational mode couplings of paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. Using Density Functional Theory (DFT), the study assessed intramolecular interactions, E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures. The research highlighted significant energy gaps between E and Z isomers and explored the barrier heights and kinetic rate constants for each reaction mechanism. Natural bond orbital analysis and the quantum theory of atoms in molecules were utilized to understand intramolecular hydrogen bonds and key interactions stabilizing each isomer. This work provides deep insights into the stabilization mechanisms and isomerization processes relevant to the compound's molecular structure and dynamics (Viana et al., 2016).

properties

IUPAC Name

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPOHZXDNWKYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252240
Record name 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

CAS RN

329208-83-5
Record name 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329208-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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